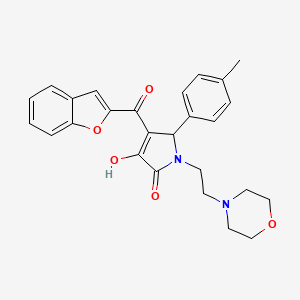![molecular formula C10H12N4 B2636796 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340962-06-2](/img/structure/B2636796.png)
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a cyclobutyl group attached. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
Target of Action
The primary targets of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, are known to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These targets play crucial roles in various biological processes, including inflammation and cell proliferation .
Mode of Action
The exact mode of action of This compound Similar compounds like 1,2,4-triazolo[1,5-a]pyrimidines have been reported to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . This inhibition could potentially increase the levels of cAMP in cells, leading to various downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the potential targets, it can be inferred that this compound may influence pathways related to inflammation and cell proliferation through its potential inhibitory action on jak1, jak2, and phd-1 .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale synthesis .
化学反応の分析
Types of Reactions
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Lacks the cyclobutyl group but shares the triazolopyridine core structure.
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-6-amine: Similar structure but with the amine group at a different position.
Uniqueness
2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to the presence of the cyclobutyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-5-2-6-14-10(8)12-9(13-14)7-3-1-4-7/h2,5-7H,1,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWOEJECQTOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=CC=C(C3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
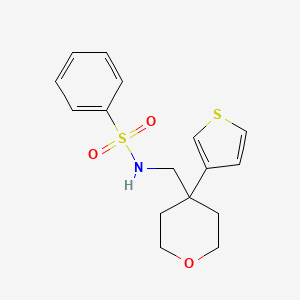
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2636717.png)
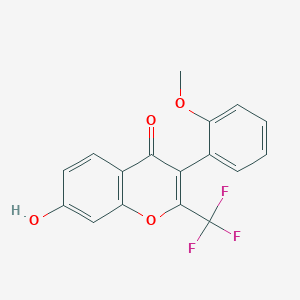

![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)
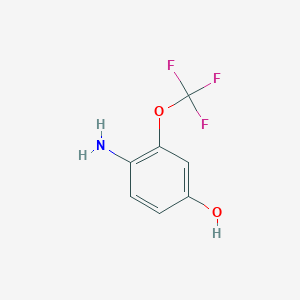
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)
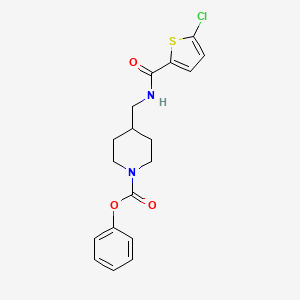
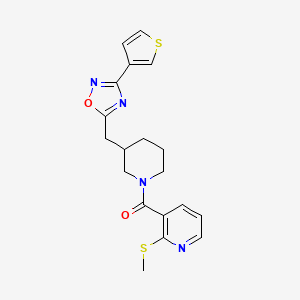
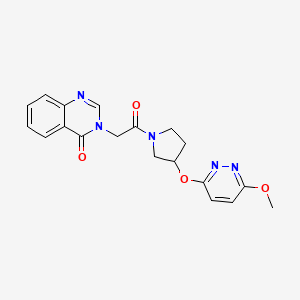
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
